N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide

Physicochemical profiling Drug-likeness CNS drug design

N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide (CAS 886504-23-0) is a small-molecule sulfonamide featuring a piperazine ring para-substituted on a phenylsulfonamide scaffold with N,N-diethyl substitution. It belongs to the broader class of piperazinyl-benzenesulfonamides, which are widely utilized as synthetic intermediates and privileged scaffolds in medicinal chemistry.

Molecular Formula C14H23N3O2S
Molecular Weight 297.42 g/mol
CAS No. 886504-23-0
Cat. No. B3416687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-piperazin-1-yl-benzenesulfonamide
CAS886504-23-0
Molecular FormulaC14H23N3O2S
Molecular Weight297.42 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)14-7-5-13(6-8-14)16-11-9-15-10-12-16/h5-8,15H,3-4,9-12H2,1-2H3
InChIKeyQTZDCDPLNMBSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide CAS 886504-23-0: Core Chemical Identity & Baseline Characterization


N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide (CAS 886504-23-0) is a small-molecule sulfonamide featuring a piperazine ring para-substituted on a phenylsulfonamide scaffold with N,N-diethyl substitution [1]. It belongs to the broader class of piperazinyl-benzenesulfonamides, which are widely utilized as synthetic intermediates and privileged scaffolds in medicinal chemistry [2]. The compound possesses a molecular weight of 297.42 g/mol, a calculated partition coefficient (XLogP3-AA) of 1.3, and a topological polar surface area (TPSA) of 66.06 Ų, placing it within favorable drug-like property space for CNS penetration and oral bioavailability [1].

Why N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide Cannot Be Simply Substituted by In-Class Analogs


Piperazinyl-benzenesulfonamide derivatives are highly sensitive to even minor structural modifications. The N,N-diethyl substitution on the sulfonamide group directly influences key molecular properties such as lipophilicity, hydrogen-bonding capacity, and conformational flexibility, which in turn dictate solubility, metabolic stability, and target-binding affinity [1]. Published structure-activity relationship (SAR) studies on piperazinyl-benzenesulfonamides demonstrate that altering the N-alkyl group from dimethyl to diethyl or modifying the piperazine N-substitution can shift biological activity from viral entry inhibition to sigma receptor binding or carbonic anhydrase inhibition [2]. Generic substitution without empirical verification therefore carries a high risk of functional non-equivalence in biological or synthetic applications.

Quantitative Differentiation of N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide from Its Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. N,N-Dimethyl Analog

N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide exhibits a calculated XLogP3-AA of 1.3 [1], representing a substantial increase in lipophilicity compared to the N,N-dimethyl analog (predicted XLogP3 ≈ 0.7 for the free base based on fragment-based calculation ). This difference of approximately 0.6 log units can significantly influence passive membrane permeability and distribution into lipophilic compartments such as the central nervous system.

Physicochemical profiling Drug-likeness CNS drug design

Topological Polar Surface Area (TPSA) Comparison with N-Methylpiperazine Analog

The TPSA of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide is 66.06 Ų [1], which is identical to that of the N-methylpiperazine analog 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide (also 66.06 Ų, calculated) [2]. However, the target compound lacks the 3-amino substituent present on the comparator, resulting in a lower hydrogen-bond donor count (1 vs. 2), which may reduce P-glycoprotein recognition and improve passive transcellular absorption.

Membrane permeability Oral bioavailability ADME prediction

Supplier-Purity Benchmarking for Procurement Decision-Making

Commercial suppliers list N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide with a typical purity of 98% , compared to the commonly offered 95% purity for the N,N-dimethyl analog (hydrochloride salt) . This 3-percentage-point purity advantage reduces the maximum total impurity burden by 60% (from 5% to 2%), which is particularly consequential when the compound is used as a synthetic intermediate where impurities can propagate into downstream products.

Chemical procurement Purity specification QC/QA

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Analogs

With 5 rotatable bonds [1], N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide possesses greater conformational flexibility than the N-methylpiperazine-substituted analog 3-amino-N,N-diethyl-4-(4-methylpiperazin-1-yl)benzenesulfonamide, which has only 3 rotatable bonds plus an additional amino substituent that restricts conformational freedom [2]. This increased flexibility can be advantageous for induced-fit binding mechanisms but may incur a higher entropic penalty upon rigid-receptor docking.

Entropic binding penalty Conformational analysis Ligand design

Optimal Research and Industrial Application Scenarios for N,N-Diethyl-4-piperazin-1-yl-benzenesulfonamide Based on Quantitative Differentiation


Scaffold for CNS-Targeted Probe Development Where Moderate Lipophilicity Is Required

With an XLogP3 of 1.3 and a TPSA of 66.06 Ų, the compound occupies a favorable window for CNS penetration (typically TPSA < 90 Ų and logP 1–4) [1]. Its higher lipophilicity compared to the N,N-dimethyl analog (ΔXLogP3 ≈ +0.6) makes it a preferred starting scaffold for CNS-focused medicinal chemistry when enhanced blood-brain barrier permeability is desired. Researchers designing sigma receptor, 5-HT₆, or dopamine D₃ ligands can leverage this differentiated property to optimize brain exposure without additional lipophilic modification.

High-Purity Building Block for Parallel Synthesis and Fragment-Based Drug Discovery

The typical commercial purity of 98% reduces the risk of side reactions and impurity carryover in multi-step parallel syntheses. In fragment-based drug discovery, where even minor impurities can confound biophysical assay readouts (e.g., SPR, ITC, or crystallographic soaking), the 60% lower impurity burden relative to the 95%-pure dimethyl analog translates into higher confidence in primary screening data. Procurement of this specific high-purity grade is therefore recommended for fragment library construction.

Selective Synthetic Intermediate for Piperazine-Attached Conjugates

The free NH of the piperazine ring provides a reactive handle for further derivatization (acylation, alkylation, sulfonylation) without the need for protecting-group manipulation [1]. Unlike the 3-amino-substituted analog [2], the absence of an aromatic amine eliminates competing reactivity, enabling cleaner conjugate formation. This orthogonality is particularly valuable in the synthesis of bivalent ligands or PROTACs where precise site-specific conjugation is critical.

Physicochemical Comparator Standard for ADME Structure-Property Relationship (SPR) Studies

The compound's well-defined computed properties (XLogP3 = 1.3, HBD = 1, HBA = 5, TPSA = 66.06 Ų, rotatable bonds = 5) [1] make it a suitable reference standard in SPR campaigns examining the effect of N-alkyl chain length on solubility, permeability, and metabolic stability. When compared head-to-head with the N,N-dimethyl analog (estimated XLogP ≈ 0.7) or the N-methylpiperazine analog (HBD = 2), it provides a quantitative framework for understanding how incremental structural changes modulate ADME properties, thereby accelerating lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.